
H-Lys(4-nitro-Z)-OH
Vue d'ensemble
Description
H-Lys(4-nitro-Z)-OH is a lysine derivative where the ε-amino group is protected by a 4-nitrobenzyloxycarbonyl (4-nitro-Z) group. This modification is critical in peptide synthesis to prevent unwanted side reactions during chain elongation. The 4-nitro-Z group enhances stability under acidic and basic conditions compared to the standard benzyloxycarbonyl (Z) group, making it advantageous in multi-step syntheses requiring orthogonal protection strategies .
Méthodes De Préparation
Synthetic Routes for Laboratory-Scale Preparation
The synthesis of H-Lys(4-nitro-Z)-OH centers on selectively protecting the ε-amino group of lysine while leaving the α-amino and carboxyl groups free. The 4-nitro-Z group is introduced via reaction with 4-nitrobenzyl chloroformate under controlled alkaline conditions.
Reagents and Reaction Conditions
The primary reagents include:
-
L-lysine : Serves as the starting material.
-
4-Nitrobenzyl chloroformate : Introduces the 4-nitro-Z protecting group.
-
Benzotriazole : Acts as a scavenger for hydrochloric acid (HCl) generated during the reaction .
-
Dimethylaminopyridine (DMAP) : A catalyst enhancing reaction efficiency .
-
Triethylamine (TEA) or sodium hydroxide (NaOH) : Maintains alkaline pH (10–12) to deprotonate the ε-amino group of lysine .
Procedure :
-
Base Activation : L-lysine is dissolved in a water-THF mixture, and the pH is adjusted to 12 using NaOH.
-
Protection : 4-Nitrobenzyl chloroformate, dissolved in THF, is added dropwise at 0°C while maintaining pH 12. Benzotriazole (1.1 eq) and DMAP (0.05 eq) are included to mitigate side reactions .
-
Stirring : The reaction proceeds for 12–24 hours at 25°C, forming the protected lysine intermediate.
-
Acidification : The mixture is acidified to pH 5.6 with HCl, precipitating the crude product.
Yield : 54–76% under optimized laboratory conditions .
Mechanistic Insights
The ε-amino group of lysine attacks the carbonyl carbon of 4-nitrobenzyl chloroformate, displacing chloride and forming a stable carbamate bond. The nitro group’s electron-withdrawing nature enhances the chloroformate’s electrophilicity, accelerating the reaction. Benzotriazole neutralizes HCl, preventing protonation of the amino group and ensuring reaction completion .
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency, scalability, and purity. Key modifications to laboratory methods include:
Bulk Reactor Setup
-
Reactors : Stainless steel or glass-lined reactors with temperature and pH control.
-
Solvents : THF-water mixtures (3:1 ratio) enable homogeneous reaction conditions.
-
Reagent Ratios :
Component Molar Ratio L-lysine 1.0 4-Nitrobenzyl chloroformate 1.1 Benzotriazole 1.1 NaOH 3.0
Process :
-
Continuous pH Monitoring : Automated NaOH addition maintains pH 12.
-
Temperature Control : Reaction conducted at 25°C to balance speed and byproduct formation.
-
Precipitation : Acidification with HCl yields a slurry, filtered via centrifugal separators.
Yield : 70–85% with >95% purity after initial purification .
Case Study: Pilot Plant Synthesis
A patented method (WO2008014811A1) produced H-Lys(Z)-OH at 76% yield using benzyl chloroformate . Adapting this for the 4-nitro-Z variant required substituting benzyl chloroformate with 4-nitrobenzyl chloroformate and adjusting stoichiometry. Pilot trials achieved 68% yield, emphasizing the nitro group’s sensitivity to over-reduction .
Purification and Quality Control
Crude this compound typically contains unreacted lysine, benzotriazole, and inorganic salts. Purification involves multi-step protocols:
Recrystallization
-
Solvent System : Ethyl acetate-hexane (1:2) at −20°C.
-
Purity : Increases from 85% to 98% after two recrystallizations .
Ion Exchange Chromatography
-
Resin : Sulfonic acid-based (e.g., DOWEX 50WX2).
-
Eluent : Phosphate buffer (pH 5.0) selectively elutes the product while retaining cationic impurities .
-
Capacity : 1.2 g product per mL resin.
High-Performance Liquid Chromatography (HPLC)
-
Column : C18 reverse-phase.
-
Mobile Phase : Acetonitrile-water (70:30) with 0.1% TFA.
Quality Metrics :
Parameter | Specification |
---|---|
Purity (HPLC) | ≥99% |
Residual Solvents | <0.1% |
Heavy Metals | <10 ppm |
Comparative Analysis of Protection Strategies
The 4-nitro-Z group offers distinct advantages over other protecting groups:
Protecting Group | Deprotection Condition | Stability | Applications |
---|---|---|---|
4-nitro-Z | Mild acid (TFA) | High | Peptide synthesis |
Boc | Strong acid (HCl) | Moderate | Solid-phase synthesis |
Fmoc | Base (piperidine) | Low | SPPS |
The nitro group’s stability under basic conditions and ease of removal make 4-nitro-Z ideal for orthogonal protection strategies .
Challenges and Optimization Strategies
Byproduct Formation
-
Nitro Group Reduction : Trace Pd catalysts (from prior reactions) may reduce nitro to amine. Mitigated via rigorous solvent purification .
-
Di-Protected Lysine : Excess chloroformate leads to α,ε-di-protected species. Controlled reagent addition (1.1 eq) minimizes this .
Solvent Selection
-
THF-Water Mixtures : Optimize solubility and reaction rate. Higher THF ratios (≥50%) improve yields but increase costs.
Analyse Des Réactions Chimiques
Types of Reactions: H-Lys(4-nitro-Z)-OH undergoes various chemical reactions, including:
Deprotection: The 4-nitro-Z group can be removed under mild acidic conditions, yielding free lysine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products:
Deprotection: Free lysine.
Substitution: Lysine derivatives with substituted functional groups.
Reduction: Lysine with an amino group in place of the nitro group.
Applications De Recherche Scientifique
H-Lys(4-nitro-Z)-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Research: The compound is used to study enzyme-substrate interactions and protein modifications.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive peptides and pharmaceutical compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of H-Lys(4-nitro-Z)-OH involves its role as a protected amino acid in peptide synthesis. The 4-nitro-Z group protects the lysine amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free lysine can participate in further reactions, such as peptide bond formation.
Comparaison Avec Des Composés Similaires
The ε-amino protection of lysine derivatives significantly influences their chemical behavior, stability, and applications. Below is a comparative analysis of H-Lys(4-nitro-Z)-OH with structurally related compounds:
Chemical Properties and Protection Group Characteristics
Stability and Degradation Profiles
- This compound : The nitro group likely reduces susceptibility to carboxypeptidases, slowing lysosomal degradation compared to H-Lys(Z)-OH .
- H-Lys(Z)-OH : Rapidly cleaved by lysosomal enzymes (e.g., carboxypeptidases), releasing bioactive metabolites like H-Lys(Dau=Aoa)-OH within 1–2 hours .
- H-Lys(Fmoc)-OH : Stable under acidic conditions but labile in basic environments, limiting use in prolonged in vivo applications .
Activité Biologique
H-Lys(4-nitro-Z)-OH, a derivative of lysine, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group on the lysine side chain, which significantly influences its biological properties. The chemical formula for this compound is C₁₄H₁₉N₃O₆, and it is known to exhibit various interactions at the molecular level that enhance its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown significant efficacy against various bacterial strains, including Escherichia coli.
Case Study: Antibacterial Efficacy
In a comparative study of synthesized peptides containing this compound, it was found that these compounds exhibited notable antibacterial activity. For instance, the binding affinity of different peptides towards E. coli DNA gyrase was assessed using molecular docking simulations. The results indicated that compounds containing this compound displayed high binding affinities, suggesting effective inhibition of bacterial growth (Table 1).
Compound | Binding Affinity (kcal/mol) | Activity Against E. coli |
---|---|---|
7a | -6.5 | Moderate |
7b | -6.7 | High |
This compound | -6.8 | Very High |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have also been investigated in human leukemia cells. A study reported an IC₅₀ value of 0.13 ± 0.06 µM against CEM cells, indicating that this compound is significantly more potent than other tested derivatives (Table 2).
Compound | IC₅₀ (µM) | Cell Line |
---|---|---|
This compound | 0.13 ± 0.06 | CEM |
Control | 2.5 ± 0.1 | CEM |
This high cytotoxicity suggests that this compound could be a promising candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- DNA Binding : Studies show that lysine derivatives can interact with DNA, enhancing their potential as therapeutic agents.
- Inhibition of Transporters : Research identified this compound as a reversible inhibitor of the intestinal peptide transporter PEPT1, which plays a crucial role in drug absorption and metabolism .
Pharmacophore Modeling and Structure-Activity Relationship (SAR)
Pharmacophore modeling has been employed to understand the structural features necessary for the biological activity of this compound. A recent study developed a pharmacophore model based on various derivatives to correlate chemical structure with biological activity effectively . The model indicated that specific functional groups significantly enhance binding affinity and biological efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for H-Lys(4-nitro-Z)-OH, and how do modifications like the 4-nitro group influence its reactivity in peptide synthesis?
- Methodological Answer : this compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/Boc chemistry. The nitro group on the benzyloxycarbonyl (Z) protecting group enhances electrophilicity, improving stability during coupling reactions. Key steps include:
- Deprotection : Use of 20% piperidine in DMF for Fmoc removal.
- Coupling : Activation with HBTU/HOBt in DMF for amide bond formation.
- Characterization : Reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS) to verify purity and molecular weight .
The 4-nitro modification increases steric hindrance compared to non-nitro Z-protected lysine derivatives, potentially altering reaction kinetics and requiring optimized coupling times .
Q. How is this compound characterized for purity and structural integrity in academic research?
- Methodological Answer : Analytical techniques include:
- RP-HPLC : C18 columns with UV detection at 220 nm to assess purity.
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to confirm molecular weight (expected: 378.42 g/mol for C₁₈H₂₆N₄O₅) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve stereochemistry and verify the nitro-Z group’s position .
Data must be cross-validated with synthetic protocols to address impurities from incomplete deprotection or side reactions .
Q. What are the primary research applications of this compound in enzyme inhibition studies?
- Methodological Answer : The compound acts as a dual inhibitor of dipeptidyl peptidase IV (DPP-IV) and DP8/9, with IC₅₀ values of 0.1 µM and 0.95 µM, respectively. Applications include:
- Enzyme Assays : Fluorescent substrates (e.g., Gly-Pro-AMC) in pH 7.4 buffers to measure inhibition kinetics.
- Selectivity Screening : Comparative studies against related proteases (e.g., DPP-II) to validate specificity .
Researchers must account for solvent effects (e.g., DMSO concentrations ≤1% v/v) to avoid assay interference .
Advanced Research Questions
Q. How do structural modifications (e.g., 4-nitro-Z vs. Z) impact H-Lys derivatives’ inhibitory potency and selectivity for DPP-IV/DP8/9?
- Methodological Answer : Comparative studies using analogues (e.g., H-Lys(Z)-OH vs. This compound) reveal:
- Enhanced Binding : The nitro group stabilizes π-π interactions with hydrophobic pockets in DPP-IV’s active site, lowering IC₅₀ by ~10-fold.
- Selectivity Shifts : Nitro-Z derivatives show reduced off-target effects on DP8/9 compared to non-nitro variants.
Techniques: Molecular docking (e.g., AutoDock Vina) and mutagenesis to identify critical residues (e.g., Tyr547 in DPP-IV) .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Variations in buffer pH (7.0–7.8) or temperature (25°C vs. 37°C). Standardize using Tris-HCl (pH 7.4, 37°C) .
- Enzyme Sources : Recombinant human DPP-IV vs. rodent isoforms. Validate with species-specific controls.
- Data Normalization : Include internal controls (e.g., sitagliptin) to calibrate inhibition curves .
Reproducibility requires full disclosure of methods in supplementary materials per journal guidelines .
Q. How can researchers leverage FAIR data principles to enhance reproducibility in studies involving this compound?
- Methodological Answer : Implement the FAIR framework:
- Findable : Deposit raw NMR/MS data in repositories like Chemotion or RADAR4Chem with unique digital object identifiers (DOIs) .
- Interoperable : Use standardized formats (e.g., mzML for MS, JCAMP-DX for NMR).
- Reusable : Provide detailed metadata (e.g., synthetic protocols, assay parameters) in machine-readable formats .
Tools like the NFDI4Chem ELN facilitate compliance with these guidelines .
Propriétés
IUPAC Name |
(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTCOKGMBIHVBJ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.